4-(methylamino)pyridine-2,6-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
89977-04-8 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-(methylamino)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-9-4-2-5(7(11)12)10-6(3-4)8(13)14/h2-3H,1H3,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
PCDWMZCDMDKBCH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies
Rational Design of Synthetic Routes to 4-(Methylamino)pyridine-2,6-dicarboxylic Acid
The design of efficient synthetic pathways is crucial for accessing this compound and its derivatives. Traditional methods often face challenges such as lengthy procedures and harsh reaction conditions. oist.jp Consequently, research has focused on developing more streamlined and environmentally benign approaches.
Multistep Synthesis and Reaction Optimization
Optimization of these multistep syntheses focuses on improving yields, reducing the number of steps, and employing milder reaction conditions. For instance, in the synthesis of 4-aminopyridine-2-carboxylic acid from Picloram, optimization would involve screening different catalysts, solvents, and reaction temperatures to maximize the efficiency of the dehalogenation and reduction steps. chemicalbook.com
Table 1: Representative Multistep Synthesis of a 4-Aminopyridine Dicarboxylic Acid Derivative
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) | H₂, 10% Pd/C, 10% aq. LiOH, 40-70°C, 45 PSI | 4-aminopyridine-2-carboxylic acid | Catalytic Hydrogenation / Dechlorination |
| 2 | 4-aminopyridine-2,6-dicarboxylic acid | (Not detailed in sources) | This compound | N-Methylation |
One-Pot and Green Chemistry Approaches for Improved Efficiency
To overcome the drawbacks of lengthy multistep syntheses, one-pot methodologies have been developed. Researchers have devised a novel one-pot protocol for synthesizing 4-substituted-pyridine-2,6-dicarboxylic acid derivatives under mild conditions. nii.ac.jpoist.jpresearchgate.net This method involves the reaction of pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid to form dihydropyran derivatives, which are subsequently reacted with ammonium acetate in the same vessel to yield the desired pyridine (B92270) derivatives. nii.ac.jpoist.jp This approach offers high atom economy and simplifies the synthetic process by avoiding the isolation of intermediates. oist.jpresearchgate.net
Green chemistry principles are increasingly being applied to the synthesis of pyridine dicarboxylic acids. This includes the use of environmentally benign solvents like water, the development of reusable organocatalysts, and the implementation of solvent-free solid-state reactions. ijcce.ac.irorganic-chemistry.orgrsc.org For example, pyridine-2,6-dicarboxylic acid itself has been used as a bifunctional organocatalyst in water, showcasing its potential in sustainable chemical transformations. organic-chemistry.org Additionally, genetically modified bacteria have been engineered to produce pyridine dicarboxylic acids from renewable lignin (B12514952) feedstocks, representing a significant step towards bio-based chemical production. rsc.orgresearchgate.net
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Advantages | Reference Example |
|---|---|---|---|
| Multistep Synthesis | Sequential reactions with isolation of intermediates. | Well-established, allows for purification at each stage. | Synthesis from Picloram chemicalbook.com |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, time-saving. oist.jp | Pyrrolidine-acetic acid catalyzed reaction of pyruvates and aldehydes. nii.ac.jpresearchgate.net |
| Green Chemistry | Use of renewable feedstocks, green solvents, and catalysts. | Environmentally friendly, sustainable. ijcce.ac.irorganic-chemistry.org | Bacterial conversion of lignocellulose. rsc.org |
Regioselective Functionalization Techniques for Pyridine Ring Modifications
Achieving regioselectivity, particularly at the C-4 position of the pyridine ring, is a significant challenge in synthetic chemistry. nih.govresearchgate.net Direct functionalization often leads to a mixture of isomers. nih.gov To address this, strategies involving blocking groups have been developed. A simple maleate-derived blocking group can be temporarily installed on the pyridine nitrogen, which directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org This method is operationally simple and allows for the synthesis of C-4 alkylated pyridines with high selectivity. nih.gov
Another innovative approach is the use of mechanochemistry. organic-chemistry.org Mechanically activated magnesium metal can mediate the direct C-4 alkylation of pyridines with alkyl halides, offering excellent regioselectivity and a broad substrate scope under mild, solvent-free conditions. organic-chemistry.org These advanced techniques provide powerful tools for the precise modification of the pyridine core, enabling the synthesis of complex derivatives. rsc.org
Synthesis of Chemically Diverse Derivatives and Analogs of this compound
The carboxylic acid and methylamino functionalities of the title compound serve as versatile handles for the synthesis of a wide array of derivatives.
Preparation of Ester and Amide Derivatives
Ester and amide derivatives of pyridine-2,6-dicarboxylic acid are commonly prepared through standard organic transformations.
Esterification can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, a more reactive approach involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.comnih.gov This highly reactive intermediate readily reacts with alcohols, often in the presence of a non-nucleophilic base, to form the desired diester. mdpi.com
Amide synthesis typically follows a similar pathway involving the formation of the diacyl chloride. nih.govmdpi.com The subsequent reaction with a primary or secondary amine yields the corresponding bis-amide. mdpi.comresearchgate.net This method is widely used for creating pyridine-2,6-dicarboxamides. mdpi.comnih.gov Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt), also provide a mild and efficient route to amide bond formation directly from the carboxylic acid and amine.
Table 3: General Methods for Ester and Amide Synthesis
| Derivative | Method | Reagents | General Reaction |
|---|---|---|---|
| Ester | Acid Chloride | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Alcohol (R-OH), Base (e.g., Triethylamine) | R'-COOH → R'-COCl → R'-COOR |
| Amide | Acid Chloride | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Amine (R₂NH) | R'-COOH → R'-COCl → R'-CONR₂ |
| Amide | Peptide Coupling | Amine (R₂NH), EDCI, HOBt, Base (e.g., Triethylamine) | R'-COOH + R₂NH → R'-CONR₂ |
N-Alkylation and Acylation Strategies
Modification of the 4-methylamino group via N-alkylation and N-acylation introduces further chemical diversity. These reactions target the nitrogen atom of the amino group.
N-Alkylation involves the reaction of the 4-amino or 4-methylamino group with an alkylating agent, such as an alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. fabad.org.trgoogle.com For substrates with multiple reactive sites, such as the carboxylic acids in the title compound, it may be necessary to protect the carboxyl groups (e.g., as esters) prior to N-alkylation to prevent unwanted side reactions. A one-pot protocol for N-arylation followed by N-alkylation has been developed for N-aminopyridinium salts, which could be conceptually adapted. chemrxiv.orgresearchgate.net
N-Acylation introduces an acyl group to the nitrogen atom. This is commonly achieved by reacting the amino group with an acylating agent like an acid chloride or an acid anhydride in the presence of a base. publish.csiro.au Catalytic amounts of 4-(dimethylamino)pyridine (DMAP) are often used to accelerate these reactions. acs.org Kinetic studies on the acetylation of aminopyridines indicate that for 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate. publish.csiro.au Similar to N-alkylation, protection of the carboxylic acid groups may be required to ensure selective acylation of the 4-amino substituent.
Table 4: Conceptual Strategies for N-Alkylation and N-Acylation
| Transformation | Reagents | Potential Considerations |
|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Cs₂CO₃) | Protection of carboxylic acids may be necessary. Over-alkylation can be a side reaction. |
| N-Acylation | Acid chloride (R-COCl) or Acid anhydride ((RCO)₂O), Base (e.g., Triethylamine), Catalyst (e.g., DMAP) | Protection of carboxylic acids may be necessary to prevent anhydride formation. |
Incorporation of Novel Heterocyclic and Aromatic Moieties
The introduction of diverse heterocyclic and aromatic groups onto the this compound backbone is primarily achieved through the formation of amide bonds at the 2- and 6-positions. This approach allows for the systematic modification of the molecule's steric and electronic properties, thereby influencing its biological activity, coordination behavior, and photophysical characteristics.
The general synthetic strategy commences with the activation of the carboxylic acid groups of this compound. This is typically accomplished by converting the dicarboxylic acid into a more reactive diacyl chloride. This transformation is commonly carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting diacyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by a wide range of primary and secondary amines.
Following the in-situ generation of the diacyl chloride, the subsequent amidation is performed by introducing the desired heterocyclic or aromatic amine. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is crucial and is often a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acid chloride. These reactions are generally carried out at reduced temperatures, such as 0 °C, to control the reactivity and minimize potential side reactions, followed by stirring at room temperature to ensure completion.
This methodology has been successfully employed to synthesize a variety of symmetrical bis-amides by reacting the diacyl chloride of pyridine-2,6-dicarboxylic acid with various aromatic and heterocyclic amines. While direct derivatization of the 4-(methylamino) analogue is not extensively documented, the established protocols for the parent compound provide a robust framework for its functionalization. For instance, studies on pyridine-2,6-dicarboxylic acid have demonstrated the successful incorporation of aminopyridines, aminopyrimidines, and substituted anilines, yielding the corresponding dicarboxamides in good to moderate yields. nih.govresearchgate.netnih.gov
The reaction conditions for these transformations are summarized in the table below, providing a valuable reference for the derivatization of this compound. The presence of the electron-donating methylamino group at the 4-position is anticipated to slightly increase the electron density of the pyridine ring but is not expected to significantly alter the reactivity of the carboxylic acid groups towards amidation.
| Amine Nucleophile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Alkylanilines | 1. SOCl₂, reflux 2. Amine, Et₃N, DCM, rt | N,N'-dialkyl-N,N'-diphenylpyridine-2,6-dicarboxamide | Good to Moderate |
| Aminopyridines | 1. (COCl)₂, cat. DMF, DCM, rt 2. Amine, Et₃N, DCM/THF, 0 °C to rt | N,N'-di(pyridin-yl)pyridine-2,6-dicarboxamide | Not specified |
| Aminopyrimidines | 1. (COCl)₂, cat. DMF, DCM, rt 2. Amine, DCM/THF, 0 °C to rt | N,N'-di(pyrimidin-yl)pyridine-2,6-dicarboxamide | Not specified |
| Substituted Anilines (electron-deficient) | EDC, DMAP, cat. HOBt, DIPEA, CH₃CN | N,N'-di(substituted-phenyl)pyridine-2,6-dicarboxamide | Good to Excellent |
For the successful derivatization of this compound, careful consideration must be given to potential side reactions. The secondary amine of the methylamino group could potentially compete with the target heterocyclic or aromatic amine in the amidation reaction. However, the nucleophilicity of the exocyclic methylamino group is generally lower than that of the primary aromatic amines typically used for derivatization, especially under neutral or slightly basic conditions. Furthermore, the steric hindrance around the 2- and 6-positions of the pyridine ring favors reaction at the less hindered carboxylic acid groups.
In cases where the amine nucleophile is particularly unreactive, for example, with electron-deficient anilines, more potent coupling agents can be employed. A protocol utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (HOBt) has proven effective for such challenging amide bond formations. nih.gov This method offers a milder alternative to the generation of acid chlorides and can be particularly useful for substrates with sensitive functional groups.
The incorporation of these novel heterocyclic and aromatic moieties is a critical step in tailoring the properties of this compound for specific applications. The resulting dicarboxamide derivatives possess a rich structural diversity that can be exploited in the design of new pharmaceuticals, functional materials, and supramolecular assemblies.
Coordination Chemistry and Metal Complexation Research
Ligand Architecture and Chelation Mechanisms of 4-(Methylamino)pyridine-2,6-dicarboxylic Acid
The molecular structure of this compound is fundamental to its role as a ligand in coordination chemistry. The arrangement of its donor atoms dictates the geometry and stability of the resulting metal complexes.
The primary coordination mode of this compound is as a tridentate ligand. This involves the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups at the 2 and 6 positions, forming a stable pincer-like chelate with a metal ion. This O,N,O-donor set is a common feature in related pyridine-2,6-dicarboxylic acid complexes.
The protonation state of the carboxylic acid groups and the pyridine nitrogen is a critical factor that governs the ligand's ability to bind to metal ions. The this compound molecule can exist in various protonated forms. The fully protonated ligand is neutral, while deprotonation of the carboxylic acid groups results in anionic species that are more effective at binding to positively charged metal ions.
The pKa values of the functional groups determine the predominant species at a given pH. The binding affinity for a particular metal ion is significantly enhanced when the carboxylate groups are deprotonated, as the resulting negative charges lead to stronger electrostatic interactions with the metal center. The protonation of the pyridine nitrogen is less common in the context of metal complexation, as this site is typically involved in coordination. The interplay of these protonation states allows for fine-tuning of the metal binding properties and the synthesis of specific complex architectures by controlling the pH of the reaction medium.
Synthesis and Structural Characterization of Transition Metal and Lanthanide Complexes
The synthesis of metal complexes with this compound has led to a variety of coordination compounds with interesting structural features, ranging from simple mononuclear units to complex polynuclear and supramolecular assemblies.
Mononuclear complexes are typically formed when the ligand chelates to a single metal ion in a 1:1 or 1:2 (metal:ligand) ratio. In these structures, the metal center is often surrounded by one or two tridentate ligands, with the remaining coordination sites occupied by solvent molecules or other ancillary ligands.
Polynuclear complexes arise when the carboxylate groups of the this compound ligand bridge between two or more metal centers. This can result in the formation of dimers, trimers, or even one-, two-, or three-dimensional coordination polymers. The nature of the resulting polynuclear structure is influenced by factors such as the metal-to-ligand ratio, the solvent system used, and the reaction temperature. The study of these polynuclear systems is of interest for their potential applications in areas such as magnetism and catalysis.
| Complex Type | Metal Ion(s) | Key Structural Features |
| Mononuclear | Transition Metals (e.g., Cu, Ni, Co) | Typically octahedral or distorted octahedral geometry with one or two tridentate ligands. |
| Mononuclear | Lanthanides (e.g., Nd, Eu) | Higher coordination numbers (e.g., 8 or 9) are common, with multiple ligands or solvent molecules. |
| Polynuclear | Transition Metals | Bridging carboxylate groups leading to dimeric or polymeric structures. |
| Polynuclear | Lanthanides | Formation of extended networks through carboxylate bridges. |
These hydrogen bonds can occur between coordinated and uncoordinated water molecules, between the methylamino group and carboxylate oxygens of adjacent complexes, or between the ligand and solvent molecules. These interactions play a crucial role in organizing the individual complex units into well-defined, higher-order supramolecular architectures in the solid state. The resulting crystal packing can influence the physical properties of the material, such as its solubility and thermal stability. The study of these supramolecular assemblies provides insight into the principles of crystal engineering and the design of functional materials.
Advanced Spectroscopic Elucidation of Metal Complexes
A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound and to probe their electronic and geometric structures. Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ion by observing the shifts in the characteristic C=O stretching frequencies.
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes, or f-f transitions for lanthanide complexes. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are valuable for probing the environment of the unpaired electrons. Single-crystal X-ray diffraction remains the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state.
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of carboxylate coordination. |
| UV-Vis Spectroscopy | Electronic transitions (d-d, f-f, LMCT). |
| NMR Spectroscopy | Solution structure of diamagnetic complexes. |
| EPR Spectroscopy | Electronic environment of paramagnetic metal centers. |
| X-ray Diffraction | Definitive solid-state molecular structure. |
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the coordination chemistry and metal complexation of the specific compound “this compound.”
The instructions provided require a detailed article focusing solely on this compound, structured around specific analytical techniques: X-ray crystallography, NMR/EPR spectroscopy, and vibrational spectroscopy of its metal complexes. Unfortunately, no studies detailing these aspects for this compound could be located.
While extensive research exists for the parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), and other derivatives such as 4-hydroxypyridine-2,6-dicarboxylic acid and 4-aminopyridine-2,6-dicarboxylic acid, the strict constraint to focus exclusively on the 4-(methylamino) derivative prevents the inclusion of this related, but distinct, information.
Due to the absence of the necessary scientific findings, it is not possible to generate the thorough, informative, and scientifically accurate article as requested for the specified sections and subsections. The creation of such an article would require experimental data that does not appear to have been published.
Catalytic Applications and Mechanistic Investigations of 4 Methylamino Pyridine 2,6 Dicarboxylic Acid Derivatives
Application in Organic Transformations and Catalytic Cycles
The structural framework of 4-(methylamino)pyridine-2,6-dicarboxylic acid is conducive to creating sophisticated catalytic systems. The 4-amino group significantly influences the electronic properties of the pyridine (B92270) ring, enhancing its nucleophilicity and catalytic prowess, while the dicarboxylate groups at the 2- and 6-positions provide a rigid binding pocket for metal ions or a platform for introducing chiral auxiliaries.
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, and pyridine derivatives have been instrumental in this field. nih.gov While direct applications of this compound in this area are emerging, the principles are well-established through studies of related chiral 4-(dialkylamino)pyridine (DMAP) analogues. These catalysts introduce chirality through various strategies, such as creating atropisomers with restricted bond rotation or by attaching chiral substituents. acs.org
For instance, chiral biaryl analogues of DMAP have been developed as effective nucleophilic catalysts for asymmetric acyl transfer reactions. acs.org Similarly, modifying the carboxylate groups of this compound with chiral alcohols or amines can create a C2-symmetric environment around a coordinated metal center. This chiral pocket can effectively discriminate between enantiomeric transition states, leading to high enantioselectivity. Copper-catalyzed asymmetric reactions, in particular, benefit from ligands that can form rigid chiral complexes, a role for which derivatives of this scaffold are well-suited. nih.gov
| Catalyst Type | Reaction | Role of Pyridine Ligand | Typical Enantioselectivity |
| Chiral DMAP Analogue | Asymmetric Acyl Transfer | Nucleophilic catalyst creating a chiral intermediate. | Moderate to High |
| Copper-Chiral Diphosphine | Asymmetric Alkylation | Forms a chiral complex that activates the substrate. nih.gov | High to Excellent |
| Cobalt-Chiral Carboxylic Acid | C-H Amidation | Chiral carboxylate assists in the enantio-determining C-H activation step. mdpi.com | High |
This table summarizes the application of related chiral pyridine-based catalysts in enantioselective transformations, illustrating the potential for derivatives of this compound.
The pyridine-2,6-dicarboxylate (B1240393) moiety is a powerful tridentate chelating agent, forming stable complexes with a wide range of transition metals. mdpi.comnih.gov This chelation is central to the catalytic activity of its derivatives. By coordinating to a metal ion, the ligand can modulate its Lewis acidity, redox potential, and coordination sphere, thereby enhancing its catalytic performance. This effect is evident in reactions like olefin polymerization and oxidation.
For example, pyridine-dicarboxylate-based metal complexes have been investigated as catalysts for various organic transformations. nih.gov Pyridine-2,6-dicarboxylic acid itself has been shown to act as an efficient bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org In this case, the carboxylic acid groups likely activate the carbonyl substrate via hydrogen bonding, while the pyridine nitrogen may also play a role in the catalytic cycle. When complexed with a metal like copper, the resulting catalyst can be used in oxidation reactions, where the ligand stabilizes the metal center and facilitates the electron transfer process. dntb.gov.ua
| Catalyst System | Reaction | Enhancement Mechanism | Ref. |
| Pyridine-2,6-dicarboxylic acid (PDA) | Hydrophosphonylation | Bifunctional activation of carbonyl and phosphite. | organic-chemistry.org |
| Cu(II)-PDA Complex | Aniline Oxidation | Stabilization of the active metal center. | |
| Amine-pyridine Fe/Co Complexes | Olefin Polymerization | Control of polymer chain growth and molecular weight. mdpi.com | mdpi.com |
This table illustrates how the chelating properties of the pyridine-2,6-dicarboxylic acid scaffold and its analogues lead to enhanced catalytic activity in various reactions.
Elucidation of Catalytic Mechanisms and Intermediates
Understanding the precise mechanism of a catalytic reaction is crucial for optimizing its performance and designing new, more efficient catalysts. A combination of spectroscopic techniques and computational modeling is often employed to study reaction pathways and identify key intermediates.
Spectroscopic methods such as FT-IR, UV-Vis, and NMR are invaluable for characterizing catalytic species and monitoring the progress of a reaction. For metal complexes of this compound, techniques like EPR spectroscopy can provide detailed information about the electronic structure and coordination environment of the metal center. researchgate.netdntb.gov.ua
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating catalytic mechanisms. researchgate.net DFT calculations can be used to:
Optimize the geometries of reactants, transition states, and products.
Calculate reaction energy profiles to determine the rate-determining step.
Analyze the electronic structure to understand bonding and charge distribution.
Predict spectroscopic properties to aid in the interpretation of experimental data.
For example, DFT studies on copper complexes with pyridine-2,6-dicarboxylic acid esters have been used to optimize their structures and calculate properties like charge distribution and HOMO-LUMO gaps, providing insights into their stability and reactivity. mdpi.comdntb.gov.ua Such studies can reveal how the 4-methylamino substituent electronically influences the catalytic center and how the ligand framework accommodates the geometric changes that occur throughout the catalytic cycle.
A key function of the this compound ligand is the stabilization of highly reactive intermediates that are formed during a catalytic cycle. The rigid O,N,O-pincer coordination creates a protected environment around the metal center, preventing unwanted side reactions such as catalyst dimerization or decomposition.
This stabilization is particularly important in oxidation catalysis, where high-valent metal-oxo or peroxo species are often involved as key intermediates. The robust coordination of the pincer ligand helps to maintain the integrity of the catalytic center, allowing for multiple turnovers. In enantioselective catalysis, the defined geometry of the metal-ligand complex is essential for maintaining the chiral environment necessary to control the stereochemical outcome of the reaction. mdpi.com The stability of the complex ensures that the chiral information is faithfully transmitted throughout the catalytic process. The formation of stable metal-organic frameworks (MOFs) based on this ligand further underscores its ability to create robust and well-defined structures. nih.govresearchgate.net
Biological and Biochemical Research Applications: Mechanistic Insights
Molecular Interactions with Biological Macromolecules and Pathways
There are no publicly available studies detailing the enzyme inhibition or modulation mechanisms of 4-(methylamino)pyridine-2,6-dicarboxylic acid.
Information on the receptor binding profile and ligand-target dynamics of this compound is not available in the current scientific literature.
There are no published research findings on the interaction of this compound with nucleic acids or its effects on their conformational stability.
Structure-Activity Relationship (SAR) Studies for Biological Function
No structure-activity relationship studies for this compound have been published, preventing any correlation of its structural modifications with biological potency and selectivity.
There is no evidence of computational modeling being used to derive the structure-activity relationship of this compound in the available literature.
Function as Chemical Probes for Investigating Biological Processes
Derivatives of 4-substituted pyridine-2,6-dicarboxylic acids are recognized as significant building blocks in the synthesis of chemical probes utilized for biological research. oist.jp These molecular structures serve as a scaffold for creating tools that can be used to investigate and understand complex biological systems. The parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid or DPA), is a well-established biomarker for bacterial endospores, particularly those of Bacillus anthracis, the causative agent of anthrax. rsc.org This has led to the development of sensors that can detect DPA as a method of identifying the presence of these dangerous bacteria. For instance, lanthanide-metal-organic frameworks (MOFs) have been engineered to act as ratiometric fluorescence sensors for the sensitive and selective recognition of DPA, demonstrating the utility of this chemical structure in creating advanced detection tools. rsc.org
Role in Microbial Metabolism and Spore Resistance Mechanisms
The core structure of this compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), plays a crucial role in microbial physiology, particularly in the context of bacterial spore survival and persistence. It is also subject to microbial degradation, highlighting its place within environmental nutrient cycles.
Biochemical Pathways of Degradation and Biotransformation
Pyridine-2,6-dicarboxylic acid is biodegradable in both aerobic and anaerobic environments. wikipedia.org Various microorganisms have been identified that can utilize this compound as a sole source of carbon, nitrogen, and energy.
Under aerobic conditions, bacteria such as Achromobacter sp. have been shown to degrade pyridine-2,6-dicarboxylic acid. semanticscholar.orglmaleidykla.lt The proposed metabolic pathway involves the hydroxylation of the pyridine (B92270) ring, forming 3-hydroxydipicolinic acid as an intermediate, which is then further broken down. semanticscholar.orglmaleidykla.lt
In strictly anaerobic environments, a defined co-culture of bacteria isolated from marine sediment can ferment dipicolinic acid. nih.govuni-konstanz.de The fermenting bacterium, a Gram-negative rod, breaks down the compound into acetate, propionate, ammonia, and carbon dioxide. nih.govuni-konstanz.de This process demonstrates the complete mineralization of the compound in the absence of oxygen.
| Condition | Microorganism | Key Intermediate(s) | Final Products | Source(s) |
|---|---|---|---|---|
| Aerobic | Achromobacter sp. JS18 | 3-Hydroxypicolinic acid | Carbon dioxide, Ammonium, Water | semanticscholar.orglmaleidykla.lt |
| Anaerobic | Defined bacterial co-culture | Not specified | Acetate, Propionate, Ammonia, CO2 | nih.govuni-konstanz.de |
Contribution to Endospore Heat Resistance through Dehydration and DNA Protection
Pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) is a key factor in the remarkable heat resistance of bacterial endospores, such as those produced by Bacillus and Clostridium species. wikipedia.org It can constitute 5% to 15% of the spore's dry weight. wikipedia.org Its contribution to resistance is multifaceted, primarily involving spore core dehydration and direct DNA protection.
Dehydration of the Spore Core: Inside the endospore core, DPA forms a complex with divalent cations, predominantly calcium ions (Ca²⁺). wikipedia.orgnih.gov This Ca-DPA complex plays a critical role in reducing the water content of the spore core by binding free water molecules. wikipedia.org The resulting state of partial dehydration makes cellular macromolecules, particularly proteins, more resistant to denaturation by wet heat. nih.govasm.org A lower core water content is inversely correlated with higher spore wet heat resistance. nih.gov
DNA Protection: Beyond its role in dehydration, the Ca-DPA complex actively protects the spore's DNA from damage. The complex inserts itself between the nucleobases of the DNA, a process known as intercalation. wikipedia.org This intercalation significantly increases the thermal stability of the DNA, helping to prevent its denaturation at high temperatures. wikipedia.org This mechanism is a crucial supplement to the protection afforded by small, acid-soluble spore proteins (SASPs). nih.gov In the absence of SASPs, the protective role of DPA becomes even more critical for DNA survival against both wet and dry heat. nih.govresearchgate.net
| Mechanism | Description | Effect | Source(s) |
|---|---|---|---|
| Core Dehydration | Forms a 1:1 chelate with Ca²⁺, which binds and displaces free water molecules within the spore core. | Reduces core water content, increasing the heat resistance of proteins and other macromolecules. | wikipedia.orgnih.govasm.org |
| DNA Protection | The Ca-DPA complex intercalates between DNA nucleobases. | Increases the thermal stability of DNA, protecting it from heat-induced denaturation and damage. | wikipedia.orgnih.govresearchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict the most stable three-dimensional arrangement of atoms (optimized geometry) and to simulate vibrational spectra (such as IR and Raman).
Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending). A DFT analysis of 4-(methylamino)pyridine-2,6-dicarboxylic acid would predict the frequencies for characteristic vibrations, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acids, and the ring vibrations of the pyridine (B92270) core. For the related pyridine-2,6-dicarboxylic acid, the root mean square error between observed and calculated frequencies was found to be as low as 11.74 cm⁻¹, demonstrating the accuracy of this approach. Current time information in Singapore.
Table 1: Representative Geometrical Parameters Predicted by DFT (Note: This table is illustrative of typical DFT output; specific values for this compound are not available in the reviewed literature.)
| Parameter | Description | Typical Predicted Value (Å or °) |
|---|---|---|
| r(C=O) | Carboxylic acid carbonyl bond length | ~1.21 Å |
| r(C-O) | Carboxylic acid hydroxyl bond length | ~1.35 Å |
| r(C-N)ring | Pyridine ring carbon-nitrogen bond length | ~1.34 Å |
| r(C-N)subst | Bond length between pyridine C4 and amino N | ~1.38 Å |
| ∠(O-C=O) | Carboxylic acid bond angle | ~124° |
| τ(C-C-N-C) | Dihedral angle defining methylamino group orientation | Variable |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.
HOMO-LUMO Analysis: The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich methylamino group and the pyridine ring, while the LUMO might be distributed over the electron-withdrawing carboxylic acid groups.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors quantify the molecule's tendency to attract electrons, its resistance to charge transfer, and its capacity to accept electrons, respectively, providing a theoretical basis for predicting its behavior in chemical reactions.
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies (Note: This table illustrates the concepts; specific values for this compound are not available in the reviewed literature.)
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Propensity to accept electrons |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to computer-aided drug design.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. A docking study of this compound would involve placing the molecule into the active site of a target protein and scoring different poses based on intermolecular interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. This would identify the most probable binding mode.
Conformational Analysis: The flexibility of the carboxylic acid and methylamino groups means the molecule can adopt various shapes (conformations). MD simulations can explore these different conformations over time, revealing the most stable and frequently occurring shapes in a biological environment, which is crucial for understanding how it fits into a receptor's binding pocket.
While docking can predict how a molecule binds, free energy calculations estimate how strongly it binds. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Thermodynamic Integration (TI) are used to compute the binding free energy (ΔG_bind). A more negative value indicates a higher binding affinity. Such calculations for this compound would be essential for prioritizing it as a potential drug candidate by quantitatively comparing its binding affinity to that of other known inhibitors.
Prediction of Spectroscopic Data and Validation with Experimental Results
A crucial role of computational chemistry is to predict spectroscopic data, which can then be used to validate and interpret experimental measurements.
NMR Spectra: Quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted shifts to an experimental spectrum of this compound would help confirm its molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. This would allow for the theoretical prediction of the compound's λ_max (wavelength of maximum absorbance) and help explain its photophysical properties.
Validation: The ultimate test of a computational model is its agreement with experimental reality. For this compound, the calculated geometrical parameters would be compared against X-ray crystallography data, and theoretical vibrational, NMR, and UV-Vis spectra would be validated against their experimentally measured counterparts to confirm the accuracy of the computational approach.
Advanced Characterization Techniques in Research on 4 Methylamino Pyridine 2,6 Dicarboxylic Acid
High-Resolution Mass Spectrometry for Molecular Characterization and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound. For 4-(methylamino)pyridine-2,6-dicarboxylic acid (molecular formula: C₈H₈N₂O₄), HRMS would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, typically within a few parts per million (ppm) of the theoretical value. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) could elucidate the compound's structure by showing the loss of specific functional groups, such as carboxyl groups (-COOH) or the methylamino group (-NHCH₃). This technique would also be invaluable for monitoring the progress of its synthesis, identifying intermediates, and detecting any byproducts.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the detailed structure of a molecule in solution or the solid state.
2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Elucidation
While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial information, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment of a molecule like this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this specific molecule, it would show correlations between the protons on the pyridine (B92270) ring, helping to confirm their positions relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carboxylic acid carbons and the carbons of the pyridine ring attached to the substituents. For instance, correlations from the methyl protons to the C4 carbon of the pyridine ring would confirm the position of the methylamino group.
A hypothetical data table based on expected chemical shifts is presented below.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | HMBC Correlations (from ¹H) |
| H3/H5 | ~7.5 | ~110 | C2/C6, C4 |
| N-CH₃ | ~3.0 | ~30 | C4 |
| C2/C6 | - | ~150 | H3/H5 |
| C3/C5 | ~7.5 | ~110 | H3/H5 |
| C4 | - | ~155 | H3/H5, N-CH₃ |
| COOH | - | ~165 | H3/H5 |
Table 1: Hypothetical 2D NMR Data for this compound. This data is illustrative and not based on published experimental results.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides structural information on materials in their solid form. This technique would be useful for studying the crystalline and any potential amorphous forms of this compound. It can distinguish between different polymorphs (different crystal structures of the same compound), which may have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state, providing insights into the local molecular environment within the crystal lattice.
X-ray Diffraction Techniques for Solid-State Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid.
Powder X-ray Diffraction for Phase Purity and Polymorphic Screening
Powder X-ray diffraction (PXRD) is used on a microcrystalline powder of the material. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. This technique is essential for confirming the phase purity of a bulk sample after synthesis. It is also the primary tool used in polymorphic screening to identify different crystalline forms of the compound, which can be crucial in fields like materials science and pharmaceuticals. While studies on metal-organic frameworks using related pyridine-2,6-dicarboxylate (B1240393) ligands frequently employ PXRD to confirm bulk purity, specific data for the title compound is not available.
Future Research Directions and Interdisciplinary Prospects
Design of Next-Generation Ligands and Functional Materials
The pyridine-2,6-dicarboxylic acid moiety is a well-established building block in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. researchgate.net These complexes are foundational to the development of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netrsc.org Future research will likely focus on leveraging the 4-methylamino derivative to create novel materials with tailored properties.
The electron-donating nature of the methylamino group is expected to increase the electron density on the pyridine (B92270) nitrogen, potentially enhancing the ligand's coordination strength and altering the electronic environment of the resulting metal complexes. This could lead to:
Novel MOF Architectures: The altered electronics and sterics of the ligand could direct the self-assembly of metal ions into new and unique framework topologies, distinct from those formed with the parent PDC. rsc.orgrsc.org These new MOFs could exhibit enhanced properties for gas storage, separation, or catalysis. smolecule.com
Luminescent Materials: Lanthanide complexes based on PDC are known for their luminescent properties. rsc.org The methylamino group could act as an "antenna," improving the efficiency of energy transfer to the metal center (e.g., Europium(III) or Terbium(III)), leading to materials with enhanced quantum yields and longer luminescence lifetimes for applications in sensing, bio-imaging, and optoelectronics. rsc.org
Functional Coordination Polymers: The ability to tune the electronic properties of metal centers is crucial in designing materials for applications in molecular magnetism and electronics. researchgate.netnih.gov Coordination polymers constructed from 4-(methylamino)pyridine-2,6-dicarboxylic acid could exhibit unique magnetic or conductive properties.
| Feature | Pyridine-2,6-dicarboxylic acid (Parent Ligand) | This compound (Next-Gen Ligand) | Potential Advantage |
| Electronic Effect | Electron-withdrawing pyridine ring | Electron-donating methylamino group enhances ring electron density | Stronger coordination, altered metal center electronics |
| Coordination | Forms stable complexes and diverse MOF structures researchgate.net | Predicted to form novel architectures due to modified sterics/electronics | Tailored porosity, new topologies for specific applications rsc.org |
| Luminescence | Acts as a sensitizer (B1316253) for lanthanide ions rsc.org | Potential for enhanced "antenna effect" | Higher quantum yields and longer lifetimes for sensors rsc.org |
| Solubility | Moderate aqueous solubility | Potential for altered solubility in polar and non-polar solvents | Improved processability for material fabrication |
Exploration of Novel Catalytic Systems and Sustainable Processes
The development of efficient and sustainable catalytic processes is a cornerstone of green chemistry. Pyridine dicarboxylic acids and their metal complexes have shown promise as catalysts in various organic transformations. The unique electronic signature of this compound makes it an attractive candidate for developing new catalytic systems.
Organocatalysis: The parent PDC has been used as a bifunctional organocatalyst, utilizing both its acidic and basic sites to promote reactions. organic-chemistry.org The increased basicity of the pyridine nitrogen in the 4-methylamino derivative could enhance its catalytic activity for reactions such as Knoevenagel condensations or hydrophosphonylation of aldehydes, potentially allowing for milder reaction conditions and higher yields. organic-chemistry.orgnih.gov
Metal-Complex Catalysis: Metal complexes incorporating this ligand could serve as novel catalysts. The electron-donating substituent can modulate the redox potential and Lewis acidity of the coordinated metal ion, which is critical for catalytic performance. Research could explore these complexes for oxidation, reduction, and C-C bond-forming reactions. The development of chiral versions of such catalysts, analogous to derivatives of 4-(dimethylamino)pyridine, could open pathways for asymmetric catalysis. acs.org
Biocatalytic Production: Advances in metabolic engineering offer sustainable routes to produce valuable chemicals. Researchers have successfully rerouted microbial degradation pathways of lignin (B12514952) to produce pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. rsc.orgresearchgate.net Similar synthetic biology approaches could be developed to produce this compound or its precursors from renewable feedstocks, aligning with the principles of a circular bioeconomy. wur.nlrsc.org
Integration of Multi-Omics Data with Mechanistic Biological Studies
While many pyridine derivatives are biologically active, the specific biological role of this compound is currently unknown. mdpi.comacs.org Future interdisciplinary research combining systems biology with traditional mechanistic studies could rapidly elucidate its potential bioactivity.
A hypothetical research workflow could involve:
Phenotypic Screening: Initial high-throughput screening of the compound against various cell lines (e.g., bacterial, fungal, cancer) to identify any significant inhibitory or proliferative effects. acs.org
Multi-Omics Analysis: If bioactivity is detected, techniques such as transcriptomics, proteomics, and metabolomics could be employed to gain a global view of the cellular response. This would help identify the pathways and processes affected by the compound without prior knowledge of its mechanism.
Target Identification: Chemoproteomic approaches could then be used to identify the specific protein(s) that the compound interacts with, revealing its molecular target. acs.org
Mechanistic Validation: Finally, detailed biochemical and genetic studies would be performed to validate the target and elucidate the precise mechanism of action.
This integrated approach would be particularly powerful for investigating the properties of its metal complexes, as chelation can dramatically alter biological activity, a strategy used in the development of novel antimicrobial or anticancer agents. nih.gov
Development of Advanced Computational Tools for Predictive Design
Computational chemistry provides powerful tools for predicting the properties of molecules and materials before their synthesis, accelerating the design and discovery process. For a novel ligand like this compound, computational methods will be indispensable.
Future research in this area should focus on:
Predicting Coordination Geometries: Using Density Functional Theory (DFT) to model the coordination of the ligand with various metal ions. These calculations can predict bond lengths, bond angles, and coordination numbers, providing insight into the structure of resulting complexes and polymers.
Simulating Material Properties: Advanced simulations can predict the properties of MOFs derived from this ligand, such as their pore size, gas adsorption isotherms, and band structure. This allows for the in-silico screening of materials for specific applications.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound to its target protein. mdpi.com This information is crucial for structure-activity relationship (SAR) studies and the rational design of more potent analogues.
| Computational Tool | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling ligand-metal interactions; calculating electronic properties | Prediction of stable complex geometries, bond strengths, and electronic structure |
| Molecular Dynamics (MD) | Simulating the self-assembly of MOFs; studying conformational flexibility | Insight into material formation pathways and structural stability |
| Grand Canonical Monte Carlo (GCMC) | Simulating gas adsorption in predicted MOF structures | Prediction of storage capacity and selectivity for gases like CO₂, H₂, or CH₄ |
| Molecular Docking | Predicting binding modes in potential biological targets | Identification of key interactions for rational drug design mdpi.com |
Environmental Fate and Remediation Research of Pyridine Dicarboxylic Acids
As with any novel chemical, understanding its environmental impact is crucial for sustainable development. Research on the environmental fate of this compound would need to be undertaken. Studies on related compounds provide a clear roadmap for this research.
Pyridine and its simple derivatives are known to be biodegradable in both soil and water, although the rate of degradation can be influenced by the nature and position of substituents. tandfonline.comnih.govwikipedia.org Dipicolinic acid is reported to be among the most rapidly degraded of the simple pyridines. wikipedia.org
Future research should systematically investigate:
Biodegradation Pathways: Isolation and characterization of microorganisms capable of utilizing this compound as a carbon or nitrogen source. lmaleidykla.lt Studies have identified bacteria that degrade other pyridine dicarboxylic acids, and similar microbes may act on this derivative. nih.gov The degradation pathway would need to be elucidated, identifying any persistent intermediates.
Abiotic Degradation: Assessing the compound's stability with respect to hydrolysis and aqueous photolysis, as these are key environmental degradation routes for some related compounds. epa.gov
Sorption and Mobility: Quantifying the soil organic carbon-water (B12546825) partitioning coefficient (Koc) to predict the compound's mobility in soil and its potential to leach into groundwater. The presence of both carboxylic acid groups and an amino group suggests that its environmental behavior will be highly pH-dependent. nih.gov
Remediation Strategies: Pyridine dicarboxylic acids have been explored as agents for the bioremediation of heavy metal-contaminated soils due to their chelating properties. chemicalbook.com The efficacy of the 4-methylamino derivative in solubilizing and removing toxic metals from contaminated environments could be a valuable area of investigation.
Q & A
Q. Methodological Insight :
- Synthesis : Dissolve DPA in water/methanol, add stoichiometric metal nitrate/chloride, adjust pH to 5–6 with NaOH, and reflux for 4–6 hours. Precipitated complexes are filtered and recrystallized.
- Characterization : FT-IR peaks at ~1700 cm⁻¹ (carboxylic C=O) shift to ~1600 cm⁻¹ upon deprotonation, confirming metal coordination .
Advanced: How can DPA derivatives be engineered to enhance luminescent properties in lanthanide complexes?
DPA derivatives like 4-(2-(2,6-dicarboxypyridin-4-yl)vinyl)pyridine-2,6-dicarboxylic acid (L1) are functionalized to optimize antenna effects for lanthanide luminescence. The extended π-conjugation in L1 increases triplet-state energy transfer efficiency to Tb(III) or Eu(III) ions. Key steps include:
Ligand Design : Introduce conjugated vinyl or styryl groups to DPA’s pyridine ring to improve light absorption.
Synthesis : React DPA with aldehydes (e.g., 4-pyridinecarboxaldehyde) under acidic conditions to form Schiff base derivatives .
Photophysical Analysis : Measure luminescence lifetimes and quantum yields using time-resolved spectroscopy. For example, Tb(III)-L1 complexes exhibit millisecond-scale lifetimes due to suppressed non-radiative decay in dehydrated environments .
Basic: What analytical techniques are critical for confirming the structural integrity of DPA-metal complexes?
- Single-Crystal X-ray Diffraction : Resolves coordination geometry and bond lengths (e.g., Cu(II)-DPA complexes show Jahn-Teller distortions) .
- EPR Spectroscopy : Identifies oxidation states and electronic environments (e.g., isotropic signals for Cu(II) in octahedral fields) .
- Magnetic Susceptibility : Determines spin states; high-spin Co(II) complexes exhibit μeff ≈ 4.7–5.2 BM .
Q. Data Example :
| Technique | Key Observations for [Cu(DPA)(H₂O)₂] |
|---|---|
| FT-IR | ν(COO⁻) at 1598 cm⁻¹, Δν = 100 cm⁻¹ |
| X-ray Diffraction | Cu–O bond: 1.95 Å, Cu–N: 2.02 Å |
| TGA | 10% weight loss at 120°C (H₂O loss) |
Advanced: How do researchers evaluate the antimicrobial efficacy of DPA-metal complexes compared to free ligands?
DPA-metal complexes often exhibit enhanced antimicrobial activity due to increased membrane permeability and redox activity. A standardized protocol includes:
In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or broth dilution.
Minimum Inhibitory Concentration (MIC) : Compare MIC values of free DPA (typically >500 µg/mL) vs. complexes (e.g., Co(II)-DPA MIC = 62.5 µg/mL) .
Mechanistic Studies : Use fluorescence probes (e.g., acridine orange) to assess DNA binding or reactive oxygen species (ROS) generation .
Key Finding : Ni(II)-DPA complexes show 4–8× higher activity than free DPA, attributed to synergistic metal-ligand interactions disrupting bacterial biofilms .
Basic: What role does DPA play in uranium(VI) quantification, and how is selectivity achieved?
DPA is a selective chelator for U(VI) in complexometric titrations. At pH 4.9 (hexamethylenetetramine buffer), DPA forms a 1:1 complex with U(VI), detected using arsenazo-I indicator. Interference from Fe(III) or Cu(II) is mitigated by masking agents like cyclohexanediaminetetraacetic acid (CDTA). The method achieves a detection limit of 0.17 µmol with 0.6% RSD .
Q. Methodological Steps :
Adjust sample pH to 4.2.
Add CDTA to mask competing ions.
Titrate with DPA until a colorimetric endpoint (blue to pink) is observed .
Advanced: How do proton transfer dynamics in DPA derivatives influence their antioxidant and DNA-binding properties?
Proton transfer in DPA derivatives like [4-pic-H][M(pda)₂]·2H₂O (M = Cr, Fe, Co) modulates redox activity and DNA interaction.
- Crystallographic Studies : Hydrogen bonding between 4-picolinium cations and DPA anions stabilizes proton-transfer complexes, enhancing radical scavenging (IC₅₀ = 12–18 µM in DPPH assays) .
- DNA Binding : Fluorescence quenching studies with herring sperm DNA show intercalation via planar aromatic moieties, with binding constants (Kb) ≈ 10⁴ M⁻¹ .
Q. Synthetic Strategy :
React DPA with 4-picoline and metal salts in ethanol/water.
Characterize via cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl) and molecular docking (AutoDock Vina) .
Basic: What safety precautions are essential when handling DPA and its derivatives?
- Hazard Classification : Corrosive (Skin Corr. 1B), causes severe eye damage (Eye Dam. 1).
- Handling : Use PPE (gloves, goggles), work in a fume hood.
- Storage : Keep in combustible, corrosive-rated containers (Storage Code 8A) at <25°C .
Advanced: How can computational methods guide the design of DPA-based ligands for uranium extraction from seawater?
Density functional theory (DFT) simulations predict that DPA’s high proton rearrangement energy (~250 kJ/mol) favors substitution with [UO₂(CO₃)₃]⁴⁻. Key steps:
Ligand Optimization : Modify DPA with electron-withdrawing groups (e.g., –NO₂) to enhance UO₂²⁺ binding affinity (ΔG ≈ −40 kcal/mol).
Adsorption Testing : Immobilize DPA derivatives on polymeric supports (e.g., chitosan) and measure uranium uptake capacity (e.g., 2.5 mg/g at pH 8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
